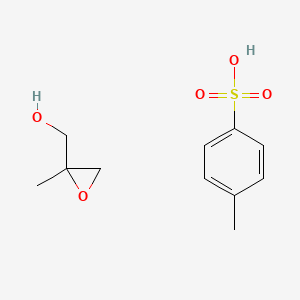
4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol is a chemical compound with the molecular formula C11H16O5S and a molecular weight of 260.307 g/mol . This compound is known for its unique structure, which includes a sulfonic acid group and an oxirane ring. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol typically involves the reaction of 4-methylbenzenesulfonyl chloride with (2-methyloxiran-2-yl)methanol under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate esters.
Substitution: Various substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol involves its interaction with various molecular targets. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonic acid: Lacks the oxirane ring, making it less reactive in certain nucleophilic substitution reactions.
(2-Methyloxiran-2-yl)methanol: Does not have the sulfonic acid group, limiting its use in acid-catalyzed reactions.
Uniqueness
4-Methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol is unique due to the presence of both the sulfonic acid group and the oxirane ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications .
Propiedades
Número CAS |
106948-07-6 |
|---|---|
Fórmula molecular |
C11H16O5S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;(2-methyloxiran-2-yl)methanol |
InChI |
InChI=1S/C7H8O3S.C4H8O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-4(2-5)3-6-4/h2-5H,1H3,(H,8,9,10);5H,2-3H2,1H3 |
Clave InChI |
RQPIVDPQYYCSFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CO1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


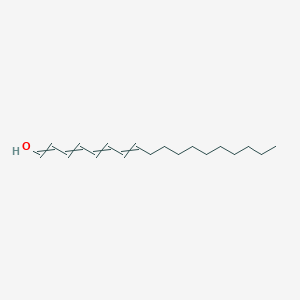
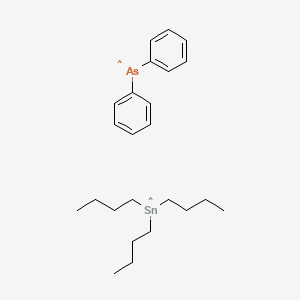
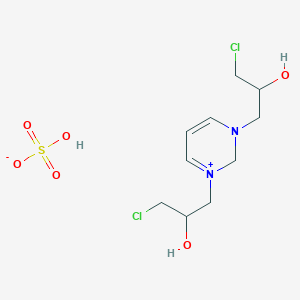
![2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene](/img/structure/B14335469.png)
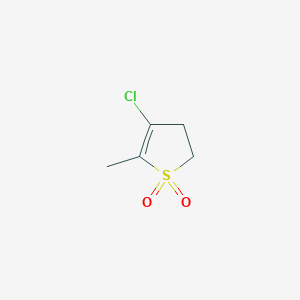
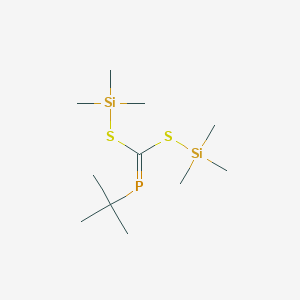
![1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine](/img/structure/B14335509.png)
![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)
![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
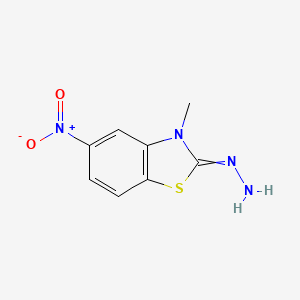
![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)
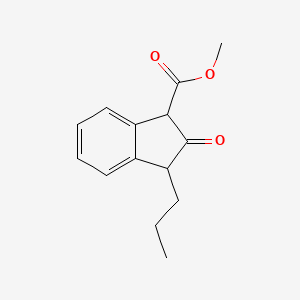
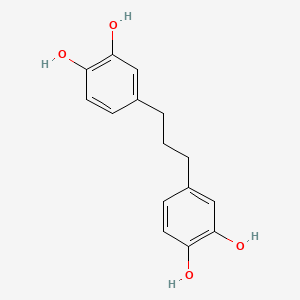
![4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14335564.png)
